2,6-Diaminopurine
Overview
Description
2,6-Diaminopurine is a purine derivative with the chemical formula C₅H₆N₆. It is structurally similar to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA. This compound is known for its ability to form three hydrogen bonds with thymine, enhancing the stability of nucleic acid duplexes. Historically, this compound has been used in the treatment of leukemia and is found in the genetic material of some bacteriophage viruses .
Mechanism of Action
Target of Action
2,6-Diaminopurine (also known as 2-aminoadenine) is an analogue of adenine and primarily targets the genetic material of cells . It is used instead of adenine in the genetic material of some bacteriophage viruses . It has also been used in the treatment of leukemia .
Mode of Action
This compound interacts with its targets by pairing with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type . This interaction adds considerable stability to the double helix and imparts other structural features, such as an altered groove width and disruption of the normal spine of hydration .
Biochemical Pathways
The Z base (this compound) is produced by a pathway involving DUF550 (MazZ) and PurZ . The PrimPol/AEP DNA polymerase responsible for handling the Z base occurs in the same gene cluster as the three aforementioned enzymes . This improved stability affects protein-binding interactions that rely on those differences .
Pharmacokinetics
This compound has shown to be very stable in plasma and is distributed throughout the body . It can correct a nonsense mutation in the Cftr gene in vivo in a new CF mouse model, in utero, and through breastfeeding, thanks to its adequate pharmacokinetic properties .
Result of Action
The this compound-Thymine pair affects the local flexibility of DNA and impedes the interaction with helix-bending proteins . By providing a non-canonical hydrogen bond donor in the minor groove and/or blocking access to the floor of that groove, it strongly affects interactions with small molecules such as antibiotics and anticancer drugs .
Action Environment
Environmental factors can influence the action of this compound. For instance, it has been found in extracts of the edible mushroom Lepista inversa . It is thought to act as an inhibitor of a tRNA-specific 2’-O-methyltransferase and promotes the interaction of the near-cognate tRNA Trp with the UGA stop codon . This shows that the environment in which this compound is found can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2,6-Diaminopurine has been shown to have excellent electron-donating properties in nucleic acid strands . It spontaneously base pairs with uracil in water and the solid state without the need to be attached to the ribose-phosphate backbone . Depending on the reaction conditions, this compound and uracil assemble in thermodynamically stable hydrated and anhydrated base-paired cocrystals .
Cellular Effects
In Calu-6 cancer cells, where the TP53 gene has a UGA nonsense mutation, this compound treatment increases the p53 level . It also decreases the growth of tumors arising from Calu-6 cells injected into immunodeficient nude mice .
Molecular Mechanism
This compound enables repair of cyclobutane pyrimidine dimers (CPDs) with yields reaching 92% . This substantial self-repairing activity originates from the excellent electron-donating properties of this compound in nucleic acid strands .
Temporal Effects in Laboratory Settings
Under UV irradiation, an aqueous solution of this compound base pair undergoes photochemical degradation . This compound and its 2′-deoxyribonucleoside are significantly photostable to UV radiation .
Metabolic Pathways
It has been suggested that this compound could have played critical roles in the formation of functional and photostable RNA/DNA oligomers in UV-rich prebiotic environments .
Transport and Distribution
It has been shown that this compound can spontaneously base pair with uracil in water and the solid state , suggesting it may be distributed within cells via base pairing interactions.
Subcellular Localization
Given its role in base pairing with uracil, it is likely to be found wherever RNA and DNA are located within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diaminopurine can be synthesized through various methods. One common approach involves the reaction of guanine with ammonia under high pressure and temperature. Another method includes the use of halogenated purines such as 6-chloro-2-aminopurine, which undergoes nucleophilic substitution with ammonia .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthetic processes. These processes typically start with commercially available purine derivatives, followed by protection and deprotection strategies to ensure the selective introduction of amino groups at the desired positions .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminopurine undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenated compounds to form substituted purines.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the purine ring.
Photochemical Reactions: Under UV irradiation, this compound can undergo photodegradation.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia or amines are commonly used as nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Photochemical Conditions: UV light is used to induce photochemical reactions.
Major Products:
Substituted Purines: Products depend on the nature of the substituents introduced.
Oxidized or Reduced Purines: These products result from changes in the oxidation state of the purine ring.
Scientific Research Applications
2,6-Diaminopurine has a wide range of applications in scientific research:
Chemistry: It is used to study the structural properties of nucleic acids and their interactions with ligands.
Biology: It serves as a tool to investigate the stability and conformation of DNA and RNA duplexes.
Industry: It is used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Comparison with Similar Compounds
Adenine: Structurally similar but forms only two hydrogen bonds with thymine.
2-Aminoadenine: Another purine derivative with similar properties.
Guanine: Another nucleobase that forms three hydrogen bonds but pairs with cytosine.
Uniqueness: 2,6-Diaminopurine is unique due to its ability to form three hydrogen bonds with thymine, enhancing the stability of nucleic acid duplexes. This property makes it particularly useful in studies involving nucleic acid stability and interactions .
Properties
IUPAC Name |
7H-purine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXOMSJDRHRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7280-83-3 (sulfate), 22194-11-2 (lactate salt/solvate) | |
Record name | 2,6-Diaminopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0062052 | |
Record name | 2,6-Diaminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1904-98-9, 133762-79-5 | |
Record name | 2,6-Diaminopurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1904-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diaminopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diamino-purin-9-yl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diaminopurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743 | |
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Record name | 9H-Purine-2,6-diamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Diaminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Purine-2,6-diyldiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-DIAMINOPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49P95BAU4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-diaminopurine exert its effects in biological systems?
A1: this compound primarily acts as an adenine analog and can be incorporated into DNA during replication. [, ] This incorporation can disrupt DNA synthesis and function, leading to growth inhibition in various cell types, including tumor cells. [, ] Additionally, this compound can be metabolized to this compound riboside and subsequently phosphorylated to its triphosphate form, potentially interfering with nucleotide metabolism. [, ]
Q2: How does the presence of an additional amino group at position 2 of this compound affect its interaction with nucleic acids compared to adenine?
A2: The additional amino group allows this compound to form three hydrogen bonds with uracil, leading to increased stability of oligonucleotide duplexes compared to adenine, which forms only two hydrogen bonds. [, ] This property makes this compound a valuable tool in nucleic acid research and drug development. [, , ]
Q3: What are the implications of this compound's conversion to deoxyguanosine for its mechanism of action?
A3: In certain cell lines, like L1210 cells, this compound can act as a prodrug for deoxyguanosine due to efficient conversion by adenosine deaminase. [] This conversion leads to a marked increase in dGTP levels, which in turn inhibits DNA synthesis and ribonucleotide reductase activity, contributing to the compound's antiproliferative effect. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C5H6N6, and its molecular weight is 150.14 g/mol.
Q5: Are there any characteristic spectroscopic data available for this compound?
A5: While specific spectroscopic data is not extensively detailed within the provided research, UV absorbance is a common method for studying this compound and its derivatives. [, , ] Additionally, NMR spectroscopy, particularly 1H NMR, has been used to analyze the structure and isomeric configurations of this compound derivatives. [, , ]
Q6: How do structural modifications to the this compound scaffold affect its biological activity?
A6: Modifications to the this compound scaffold, particularly at the N9 and C2/C6 positions, significantly influence its activity and target selectivity. [, ] For instance, introducing a cyclopropyl group at the N6 position of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) led to the creation of cPr-PMEDAP, which demonstrated superior antitumor efficacy and selectivity compared to the parent compound in a rat choriocarcinoma model. [] Similarly, substituting adenine with this compound in oligonucleotide N3′→P5′ phosphoramidates resulted in a marked stabilization of complexes formed with complementary DNA and RNA strands, highlighting the importance of the additional amino group for binding affinity. [] Conversely, replacing guanosine with inosine in DNA sequences, which effectively removes a 2-amino group, can significantly hinder the binding of molecules like actinomycin D, emphasizing the crucial role of the 2-amino group in molecular recognition. []
Q7: What is the impact of sugar modifications on the activity of this compound nucleosides?
A7: Sugar modifications significantly influence the antiviral activity of this compound nucleosides. [, , ] For example, the 3′-azido and 3′-fluoro derivatives of this compound-2′,3′-dideoxyriboside exhibited potent anti-HIV activity, highlighting the importance of the 3′-substituent for antiviral efficacy. [] Conversely, the 9-β-D-arabinoside and 9-β-D-2′-deoxyxyloside derivatives lacked antiretroviral activity, indicating that specific sugar modifications are crucial for targeting HIV. [] Furthermore, the introduction of a 4′-C-ethynyl group in 2′-deoxypurine nucleosides resulted in potent anti-HIV activity, but also increased toxicity. [] These findings emphasize the need for careful consideration of sugar modifications to balance antiviral activity with acceptable toxicity profiles.
Q8: What analytical methods are commonly used to study this compound and its derivatives?
A8: Several analytical techniques are employed to study this compound and its derivatives. These include:
- Chromatographic techniques: Ion-exchange chromatography has been used to separate and identify acid-soluble metabolites of this compound. [] High-performance liquid chromatography (HPLC) is likely utilized for the analysis and purification of synthesized compounds, although not explicitly mentioned in the provided abstracts.
- Spectroscopic techniques: UV-Vis spectroscopy is frequently used to assess the binding of this compound-containing oligonucleotides to their complementary strands by measuring changes in absorbance upon complex formation. [, ] NMR spectroscopy, particularly 1H NMR, has been employed to confirm the structures of synthesized this compound derivatives and to analyze their isomeric configurations. [, , ]
- Electrochemical techniques: Cyclic voltammetry has been used to study the electrochemical oxidation of this compound on modified electrodes, providing insights into its electron transfer properties and potential for electrochemical sensing applications. []
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